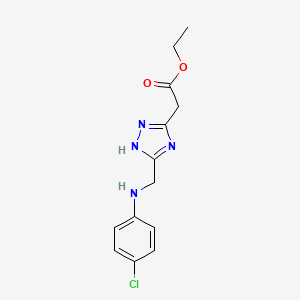

ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate

Description

Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a (4-chlorophenyl)aminomethyl group and an ethyl acetate moiety. The 1,2,4-triazole ring is a versatile scaffold known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The 4-chlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the ethyl ester improves solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRFGIPBZPLXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It can be inferred from the structure of the compound that it might interact with its targets through the indole nucleus, which is a significant heterocyclic system present in many biologically active compounds. The indole nucleus is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be speculated that this compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be speculated that this compound might have diverse molecular and cellular effects.

Biological Activity

Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, this compound has shown promising results in vitro against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis and cellular respiration. Additionally, molecular docking studies suggest that this compound may bind effectively to protein targets such as kinases and other enzymes critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole or phenyl rings can significantly influence potency and selectivity.

Key Findings:

- Chloro Substituent: The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Alkyl Chains: Variations in alkyl chain length attached to the triazole can alter pharmacokinetic properties.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of triazole derivatives similar to this compound and evaluated their anticancer activities against multiple cell lines. The study found that structural modifications led to enhanced efficacy in certain derivatives compared to others.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Substituent Variations

Key Findings :

- The thiophen-2-ylmethyl analog (Ia) demonstrated superior actoprotective activity compared to sodium or morpholine salts, highlighting the critical role of the cation and heterocyclic substituent .

- Triazamate ’s tert-butyl and thio groups confer pesticidal properties, emphasizing substituent-driven application diversity .

Impact of Cation and Functional Groups

Physicochemical Properties

Key Observations :

- Triazamate ’s higher melting point correlates with its crystalline stability, critical for pesticidal formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.